Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate
Description
Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate is a bicyclobutane derivative featuring a strained [1.1.0] bicyclic core substituted with a 4-bromophenyl group and a methyl ester. The 4-bromophenyl substituent introduces steric bulk and electronic effects, which may influence reactivity, stability, and intermolecular interactions.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c1-15-10(14)12-6-11(12,7-12)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUBUSSRNOEKHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC1(C2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2374238-05-6 | |
| Record name | methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate typically involves the reaction of 4-bromophenylacetic acid with diazomethane to form the corresponding diazo compound. This intermediate is then subjected to a cyclopropanation reaction using a transition metal catalyst, such as rhodium or copper, to form the bicyclo[1.1.0]butane ring . The reaction conditions often require low temperatures and inert atmospheres to prevent decomposition of the highly strained intermediate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory procedures, such as optimizing reaction conditions and using continuous flow reactors, can be applied to achieve industrial-scale production.
Chemical Reactions Analysis
Radical Ring-Opening Reactions
This compound undergoes photochemically induced radical ring-opening reactions with α-halo ketones. Key findings include:
-
Conditions : Irradiation with 12 W blue LEDs in the presence of fac-Ir(ppy)₃ (2 mol%), K₂HPO₄, and DMA solvent at room temperature .
-
Mechanism : A radical pathway is confirmed via TEMPO inhibition experiments, where TEMPO traps radical intermediates (82% NMR yield of trapped product) .
-
Example Reaction :
Reactant : 2-Bromo-1-(naphthalen-2-yl)ethan-1-one
Product : Methyl-3-(4-bromophenyl)-1-(2-(naphthalen-2-yl)-2-oxoethyl)cyclobut-2-ene-1-carboxylate
Yield : 90% .
Cycloaddition and Ring Expansion
The strained bicyclobutane core participates in cycloaddition and insertion reactions:
(a) Difluorocarbene Insertion
-
Conditions : Reaction with difluorocarbene sources (e.g., CF₂Br₂) under basic conditions .
-
Product : Forms difluorobicyclo[1.1.1]pentane intermediates, which are unstable and rearrange to difluorocyclobutenes .
-
Mechanism : Stepwise insertion into the central C1–C3 bond, followed by deprotonation and alkene formation .
(b) [4+2] Annulation
-
Conditions : Lewis acid catalysis (e.g., Sc(OTf)₃) with dienophiles like maleimides .
-
Product : Polysubstituted cyclohexene derivatives.
-
Example : Reaction with N-phenylmaleimide yields a bicyclo[4.2.0]octane derivative .
Catalytic Cycloisomerization
Palladium-catalyzed reactions enable structural diversification:
-
Conditions : Pd(0) catalysts (e.g., Pd₂(dba)₃) in THF at 60°C .
-
Product : Pyrrolidine derivatives via cyclization of tethered alkynes .
-
Example : Formation of a bicyclo[3.1.0]hexane-pyrrolidine hybrid structure .
Thermal Rearrangements
Thermal instability leads to bond cleavage and rearrangement:
-
Product : Butadiene derivatives via central bond dissociation .
-
Mechanistic Insight : The central C–C bond has lower dissociation energy, mimicking olefinic reactivity .
Substitution and Cross-Coupling Reactions
The bromophenyl group enables further functionalization:
-
Suzuki Coupling : Reacts with aryl boronic acids under Pd catalysis to form biaryl derivatives .
-
Nucleophilic Substitution : Bromine displacement by amines or thiols in polar aprotic solvents .
Stability and Handling
Scientific Research Applications
Organic Synthesis
Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate serves as a valuable building block in organic synthesis due to its strained bicyclic structure. The following reactions illustrate its utility:
- Substitution Reactions : The bromine atom can be substituted with various nucleophiles, facilitating the synthesis of diverse derivatives.
- Cycloaddition Reactions : The compound can participate in cycloaddition reactions, leading to the formation of larger ring systems, which are often used in complex organic molecules.
Drug Discovery
The compound is being explored as a scaffold for the development of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity:
- Enzyme Inhibitors : Preliminary studies suggest that derivatives of this compound may act as inhibitors for specific enzymes involved in disease pathways.
- Receptor Modulators : The unique structure may also enable the design of compounds that selectively modulate receptor activity, potentially leading to new therapeutic agents.
Material Science
The unique properties of this compound make it suitable for applications in material science:
- Novel Materials Development : The strained bicyclic framework can impart specific mechanical and electronic properties to materials, making it a candidate for advanced materials research.
- Polymer Chemistry : Its reactivity allows for incorporation into polymer matrices, potentially enhancing the performance characteristics of polymers.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Study on Drug Development : A recent investigation demonstrated the synthesis of derivatives that showed promising activity against specific cancer cell lines, suggesting potential use in oncology therapeutics .
- Material Properties Research : Research focused on the incorporation of this compound into polymer systems revealed improved tensile strength and thermal stability compared to traditional materials .
Mechanism of Action
The mechanism of action of methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate is largely dependent on its application. In drug discovery, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The strained ring system can undergo strain-release reactions, which can be exploited in various biochemical pathways .
Comparison with Similar Compounds
Physical and Spectroscopic Properties
- Physical State : Most BCB esters are oils (e.g., o-tolyl, 2-methyl-3-phenyl) unless bulky or planar aromatic groups (naphthyl, bromothiophene) are present, which promote crystallization . The 4-bromophenyl variant is likely a solid due to its aromatic bulk.
- Spectroscopic Confirmation : All analogs were characterized via ¹H/¹³C NMR, FTIR, and HRMS. For example:
Functional Group Comparisons: Esters vs. Amides
BCB carboxamides (e.g., 3a, 3b) synthesized via Gabriel methods show lower yields (23–30%) compared to esters (82–95%), likely due to the incompatibility of phthalimide groups with certain reaction conditions . Additionally, amides exhibit higher polarity, which may reduce solubility in nonpolar solvents compared to ester derivatives.
Key Research Findings and Implications
Synthetic Robustness : Rhodium-catalyzed methods are highly efficient for BCB esters with aromatic substituents, but electron-withdrawing groups (e.g., CF₃) or alkyl chains complicate synthesis .
Crystallinity : Bulky aromatic substituents enhance crystallinity, aiding purification and structural characterization .
Electron Effects : Bromine atoms (in thiophene or phenyl groups) balance electronic stabilization and steric demands, making them preferable for high-yield BCB synthesis compared to CF₃ .
Biological Activity
Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : CHBrO
- CAS Number : 566152-37-2
- IUPAC Name : this compound
The compound features a bromophenyl substituent which may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves the use of cyclopropane derivatives through methods such as cyclopropanation reactions or via organometallic chemistry techniques. The following table summarizes common synthetic routes:
| Method | Description |
|---|---|
| Cyclopropanation | Involves the addition of a bromophenyl group to a bicyclic framework. |
| Organometallic Reactions | Utilizes metal-catalyzed transformations to form the bicyclic structure. |
This compound has been studied for its potential pharmacological effects, particularly in cancer research and neurobiology. The compound's biological activity may be attributed to several mechanisms:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Research indicates that it may have protective effects against oxidative stress in neuronal cells, which could be relevant in neurodegenerative disease models.
Case Studies
Several studies have investigated the biological effects of this compound:
- Anticancer Studies : A study conducted on breast cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis at micromolar concentrations.
- Neurotoxicity Models : In Drosophila melanogaster models, exposure to the compound resulted in decreased neurotoxicity markers, suggesting potential therapeutic applications in neurodegenerative diseases.
Research Findings
Recent findings underscore the importance of structural modifications in enhancing biological activity:
- Structure-Activity Relationship (SAR) : Variations in substituents on the bicyclic core significantly affect the compound's potency and selectivity towards different biological targets.
- In Vivo Studies : Animal studies have shown promising results regarding the safety profile and efficacy of this compound, warranting further investigation into its therapeutic potential.
Q & A
Basic: What are the most efficient synthetic methodologies for preparing Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate?
Methodological Answer:
Rhodium-catalyzed one-pot synthesis is a robust approach for bicyclobutane derivatives. For example, analogous compounds like methyl 3-(naphthalen-2-yl)bicyclo[1.1.0]butane-1-carboxylate were synthesized using Rh₂(Oct)₄ catalysts, achieving yields up to 95% under mild conditions . Key steps include:
- Reacting diazoacetate precursors with Rh₂(Oct)₄ to trigger cyclopropanation and subsequent ring strain-driven rearrangements.
- Optimizing catalyst loading (e.g., 0.3 mol% Rh₂(Oct)₄) and reaction time to minimize side products.
- Purification via flash chromatography to isolate the bicyclobutane product.
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
Multimodal spectroscopic analysis is critical:
- ¹H/¹³C NMR : Identify characteristic signals for the bicyclobutane core (e.g., upfield-shifted protons at δ 1.5–2.5 ppm) and the 4-bromophenyl group (aromatic protons at δ 7.2–7.6 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with mass accuracy <5 ppm.
- FTIR : Detect ester carbonyl stretches (~1720 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) .
Advanced: What are the key challenges in the ring-closing steps during bicyclobutane synthesis, and how can they be mitigated?
Methodological Answer:
Poor yields in anionic ring-closing steps (e.g., <50%) and competing pathways (e.g., cyclobutene formation) are common. Strategies to address these include:
- Counterion Optimization : Using bulky counterions (e.g., K⁺ or Cs⁺) to stabilize transition states and reduce side reactions .
- Temperature Control : Lowering reaction temperatures (−78°C to 0°C) to suppress undesired rearrangements .
- Alternative Routes : Exploring photoredox or transition-metal catalysis to access strained intermediates more selectively .
Advanced: How does the 4-bromophenyl substituent influence the compound’s reactivity in cross-coupling or functionalization reactions?
Methodological Answer:
The bromine atom enables Suzuki-Miyaura or Ullmann couplings, but steric hindrance from the bicyclobutane core may limit reactivity. For example:
- Buchwald-Hartwig Amination : Requires bulky ligands (e.g., XPhos) to facilitate aryl-Br activation .
- Electrophilic Substitution : The bicyclobutane’s electron-deficient nature directs electrophiles to the para position of the bromophenyl group .
- Radical Pathways : Photoinduced single-electron transfer (SET) can generate bicyclobutyl radicals for [2π+2σ] cycloadditions .
Advanced: What strategies exist for functionalizing the bicyclobutane core to create novel derivatives?
Methodological Answer:
The strained bicyclobutane core is amenable to unique transformations:
- Hydrophosphination : Reacting with phosphine boranes (e.g., HPPh₂·BH₃) introduces cyclobutyl-P bonds, useful in asymmetric catalysis .
- Electron-Deficient Additions : Diels-Alder reactions with electron-rich dienes exploit the bicyclobutane’s π-system .
- Ring-Opening Metathesis : Grubbs catalysts can cleave the bicyclobutane to generate conjugated dienes for further functionalization .
Advanced: How can computational methods aid in predicting the stability and reactivity of this compound?
Methodological Answer:
- DFT Calculations : Model the HOMO/LUMO energies to predict susceptibility to nucleophilic/electrophilic attacks. For example, alkyl substitution lowers the HOMO energy, reducing oxidative instability .
- Transition-State Analysis : Identify steric clashes in ring-opening reactions (e.g., activation barriers for retro-Diels-Alder pathways) .
- Solvent Effects : COSMO-RS simulations optimize solvent selection for reactions (e.g., THF vs. DCM for anion stabilization) .
Basic: What are the typical impurities or byproducts observed during synthesis, and how are they characterized?
Methodological Answer:
Common byproducts include:
- Cyclobutene Isomers : Formed via competing electrocyclic ring-opening; detected via GC-MS or HPLC .
- Ester Hydrolysis Products : Arise from moisture exposure; identified by LC-MS (e.g., carboxylic acid derivatives) .
- Dimerization Products : Result from radical recombination; characterized by HRMS (e.g., [2M+H]⁺ peaks) .
Advanced: What role does ring strain play in the compound’s reactivity toward nucleophiles or electrophiles?
Methodological Answer:
The 60° bond angles in bicyclobutane create ~70 kcal/mol of strain, driving unique reactivity:
- Nucleophilic Attack : Strain release favors addition at the bridgehead carbon, forming substituted cyclopropanes .
- Electrophilic Aromatic Substitution : The bicyclobutane’s electron-withdrawing effect activates the 4-bromophenyl group for meta-directing substitutions .
- Photochemical Reactions : Strain facilitates [2σ+2π] cycloadditions under UV light, enabling access to polycyclic frameworks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
